molecular formula C8H20Cl2N2 B2787000 Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride CAS No. 118768-93-7

Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B2787000
CAS No.: 118768-93-7
M. Wt: 215.16
InChI Key: UCJPSQIDHACHBK-UHFFFAOYSA-N
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Description

Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride (CAS: 118768-93-7) is a piperidine-based organic compound with a molecular formula of C₈H₁₉Cl₂N₂ and a molecular weight of 213.92 g/mol . Structurally, it consists of a piperidine ring substituted at the 4-position with an ethyl group connected to a methylamine moiety. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications, particularly as a building block or intermediate in drug synthesis .

Properties

IUPAC Name

N-methyl-2-piperidin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h8-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPSQIDHACHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride is a piperidine derivative characterized by its piperidin-4-yl group attached to a methyl and ethyl chain. This structure imparts specific chemical reactivity, making it suitable for a variety of applications:

  • Chemical Formula : C10_{10}H16_{16}Cl2_2N
  • Molecular Weight : Approximately 221.15 g/mol

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique properties facilitate the formation of various derivatives, which can be utilized in the development of new materials and compounds.

Applications in Organic Synthesis :

  • Used as a precursor for synthesizing complex organic molecules.
  • Acts as a reagent in various chemical reactions, including nucleophilic substitutions.

Biology

In biological research, this compound is employed to study biochemical pathways and interactions within biological systems.

Biochemical Assays :

  • Utilized in assays to investigate enzyme activities and receptor interactions.
  • Functions as a probe in studies related to neurotransmitter systems, particularly those involving dopaminergic pathways.

Medicine

The potential therapeutic applications of this compound are significant, particularly in the context of neurological disorders.

Therapeutic Investigations :

  • Explored for its effects on trace amine-associated receptors (TAARs), which are implicated in mood regulation and cognitive functions .
  • Investigated as a candidate for treating conditions such as schizophrenia due to its modulation of dopaminergic activity .

Industry

In the industrial sector, this compound is utilized for producing specialty chemicals and as an intermediate in chemical manufacturing processes.

Industrial Applications :

  • Employed in the synthesis of agrochemicals and pharmaceuticals.
  • Serves as a precursor for various chemical products used in manufacturing.

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

  • Trace Amine Modulation : A study synthesized analogs based on a piperidine core to evaluate their agonistic activity at TAAR1, revealing significant potential for treating dopaminergic disorders .
  • Inflammasome Inhibition : Research demonstrated that derivatives of piperidine compounds could inhibit NLRP3 inflammasome activity, indicating potential applications in inflammatory diseases .
  • Structure–Activity Relationship Studies : Various analogs were tested for their cellular potency, revealing that modifications to the piperidine structure could enhance pharmacological properties significantly .

Comparative Data Table

Application AreaSpecific UseKey Findings
ChemistryOrganic SynthesisActs as a versatile building block for complex molecules
BiologyBiochemical AssaysUseful for studying enzyme activities and receptor interactions
MedicineNeurological DisordersPotential treatment for schizophrenia via TAAR modulation
IndustryChemical ManufacturingPrecursor for specialty chemicals and pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride with structurally or functionally related piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 118768-93-7 C₈H₁₉Cl₂N₂ 213.92 Ethyl linker, methylamine, flexible Drug intermediates, biochemicals
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₂ClNO 303.83 Bulky diphenylmethoxy group Receptor binding studies
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 C₉H₁₆Cl₂N₄ 251.16 Pyrimidine ring, aromatic interactions Enzyme inhibitors, oncology
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride 1426142-78-0 C₁₃H₂₂ClN₃O 271.79 Pyridine + morpholine, H-bonding CNS-targeting agents
4-Methylpiperidin-4-amine dihydrochloride 483366-98-9 C₆H₁₆Cl₂N₂ 187.11 Compact, high basicity Prodrugs, metabolic studies

Key Comparisons

Structural Complexity and Flexibility The target compound’s ethyl linker provides conformational flexibility, unlike rigid analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride, which has a bulky diphenylmethoxy group limiting its adaptability .

Solubility and Lipophilicity

  • This compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs like 4-Methylpiperidin-4-amine dihydrochloride, which has a compact structure but higher lipophilicity .

Biological Activity

  • Pyridine- and morpholine-containing derivatives (e.g., 1426142-78-0) are often used in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier . The target compound’s lack of aromatic groups may reduce CNS activity but broaden its utility in peripheral targets.

Synthetic Utility

  • The ethylamine side chain in the target compound allows for straightforward functionalization, making it a versatile scaffold. In contrast, 4-(Diphenylmethoxy)piperidine Hydrochloride’s complex structure requires multi-step synthesis .

Biological Activity

Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride, also known by its CAS number 118768-93-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is a common motif in many biologically active compounds. The basic structure can be represented as follows:

C8H18Cl2N\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}

This compound's piperidinyl group plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

1. Inhibitory Effects on Enzymes

Research has demonstrated that this compound exhibits inhibitory activity against several enzymes:

  • Histone Acetyltransferases (HATs) : This compound has shown potential in inhibiting p300-HAT activity with an IC50 value of approximately 620 nM, indicating a significant potency compared to other analogs tested .
CompoundIC50 (µM)Notes
This compound0.62Strong inhibitor of p300-HAT
Compound 18.6Moderate activity
Compound 21.6Enhanced inhibitory activity

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in the context of NLRP3 inflammasome inhibition. One study reported that derivatives of this compound could prevent pyroptosis and reduce IL-1β release significantly at concentrations around 10 µM .

CompoundPyroptosis Inhibition (%) at 10 µMIL-1β Release Reduction (%)
Derivative 124.9 ± 6.3%19.4 ± 0.4%
Derivative 214.9 ± 5.8%Not specified

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have indicated that altering the substituents on the piperidine ring or the ethyl chain can enhance or diminish activity.

Key Findings:

  • Substituent Variation : The introduction of different functional groups on the piperidine ring has been shown to modulate potency and selectivity against various targets .
  • Basicity Alterations : Changes in the basicity of the piperidine nitrogen have profound effects on cellular potency and selectivity, with optimal pKa values leading to improved pharmacological profiles .

Case Study: Antiparasitic Activity

In a high-throughput screening for compounds against Leishmania donovani, this compound demonstrated modest activity against intracellular amastigotes, highlighting its potential as a lead compound for further development in antiparasitic therapies .

Case Study: Cancer Cell Lines

The compound's derivatives were tested against various cancer cell lines, showing promising antiproliferative effects with IC50 values ranging from low nanomolar to micromolar concentrations, indicating potential applications in oncology .

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